Desglucocheirotoxin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

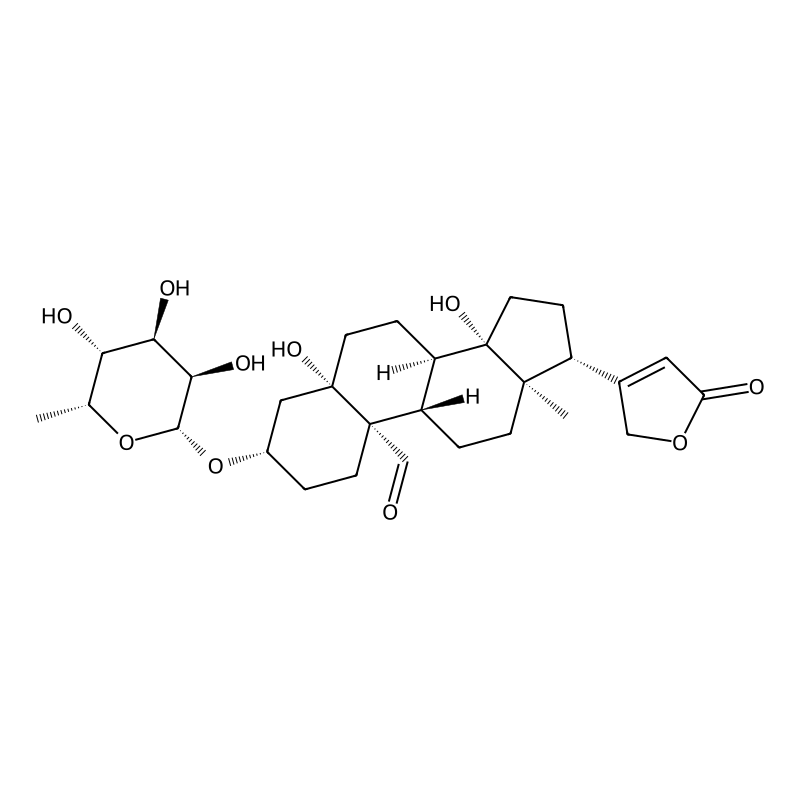

Desglucocheirotoxin is a naturally occurring compound classified as a cardenolide glycoside. It is primarily derived from plants such as Convallaria majalis (commonly known as lily of the valley) and Antiaris toxicaria. The chemical structure of desglucocheirotoxin is characterized by a steroid nucleus with sugar moieties, specifically having the molecular formula . This compound is notable for its pharmacological properties, particularly its effects on cardiac function.

Desglucocheirotoxin exhibits significant biological activity, primarily as a cardiotonic agent. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation . Additionally, its ability to inhibit the sodium-potassium ATPase pump results in positive inotropic effects, enhancing cardiac contractility. This makes it a compound of interest in cardiovascular research and potential therapeutic applications for heart diseases .

The biosynthesis of desglucocheirotoxin occurs in the leaves of Convallaria majalis, where precursor compounds such as progesterone are converted into cardenolide glycosides . Laboratory synthesis methods may involve the extraction of this compound from plant sources or chemical synthesis techniques that replicate its natural formation through glycosylation processes.

Desglucocheirotoxin has several applications, particularly in pharmacology. Its primary use is in the treatment of heart conditions due to its cardiotonic properties. Moreover, research into its anti-cancer effects suggests potential applications in oncology, particularly for targeting specific cancer cell lines resistant to conventional therapies .

Interaction studies have identified several biological targets for desglucocheirotoxin. Notably, it interacts with the sodium-potassium ATPase pump, which is pivotal in regulating cardiac function. Additionally, studies have indicated that desglucocheirotoxin may influence various signaling pathways involved in apoptosis and cell proliferation . These interactions highlight its potential as a therapeutic agent in both cardiovascular and cancer treatments.

Desglucocheirotoxin shares structural and functional similarities with other cardenolides and bufadienolides. Below is a comparison with several similar compounds:

| Compound Name | Type | Source | Key Activities |

|---|---|---|---|

| Convallatoxin | Cardenolide | Convallaria majalis | Cardiotonic effects; induces apoptosis |

| Ouabain | Cardenolide | Strophanthus gratus | Cardiotonic; used in heart failure treatment |

| Digitoxin | Cardenolide | Foxglove (Digitalis purpurea) | Cardiotonic; antiarrhythmic properties |

| Bufalin | Bufadienolide | Toad venom | Anticancer; cardiotonic effects |

| Arenobufagin | Bufadienolide | Toad venom | Induces apoptosis; inhibits cancer cell growth |

Uniqueness: Desglucocheirotoxin is unique due to its specific sugar moiety configuration and its derived source from Convallaria majalis, which differentiates it from other cardenolides that may have varying sugar attachments or different biological activities. Its dual role as both a cardiotonic and an anti-cancer agent further emphasizes its distinct profile among similar compounds.